1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click reaction.” This reaction is often catalyzed by copper (Cu) and proceeds under mild conditions, making it a popular method for synthesizing triazoles .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the triazole ring and the fluoro and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the fluoro and methyl groups on the phenyl ring also imparts distinct chemical properties that can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXRFXAMQJPWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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